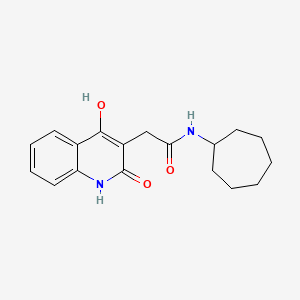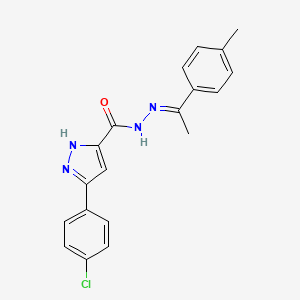
(4AR,8AR)-Decahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4AR,8AR)-Decahydroquinoxaline is a bicyclic organic compound with the molecular formula C8H16N2 It is a derivative of quinoxaline, where the aromatic ring has been fully hydrogenated, resulting in a saturated bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8AR)-Decahydroquinoxaline typically involves the hydrogenation of quinoxaline. One common method is the catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature. The reaction proceeds as follows: [ \text{Quinoxaline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product. The use of robust catalysts and optimized reaction parameters is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
(4AR,8AR)-Decahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: More saturated bicyclic compounds.
Substitution: Functionalized decahydroquinoxaline derivatives with alkyl, acyl, or other substituents.
科学的研究の応用
Chemistry
In chemistry, (4AR,8AR)-Decahydroquinoxaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicine, this compound derivatives are explored for their potential as antimicrobial, antiviral, and anticancer agents. Their ability to interact with specific enzymes and receptors makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and composites.
作用機序
The mechanism of action of (4AR,8AR)-Decahydroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target.
類似化合物との比較
Similar Compounds
Decahydroisoquinoline: Another bicyclic compound with similar structural features but different nitrogen positioning.
Decahydroquinoline: Similar in structure but lacks the second nitrogen atom in the ring.
Tetrahydroquinoxaline: Partially hydrogenated derivative with different reactivity.
Uniqueness
(4AR,8AR)-Decahydroquinoxaline is unique due to its fully saturated bicyclic structure and the presence of two nitrogen atoms. This combination provides distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from other similar compounds.
特性
分子式 |
C8H16N2 |
|---|---|
分子量 |
140.23 g/mol |
IUPAC名 |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |
InChI |
InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 |
InChIキー |
MDEXMBGPIZUUBI-HTQZYQBOSA-N |
異性体SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN2 |
正規SMILES |
C1CCC2C(C1)NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-5-(2-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996216.png)
![2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11996222.png)
![2-allyl-6-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11996233.png)
![ethyl 4-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11996246.png)
![9-Bromo-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996254.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996257.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996263.png)

![ethyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996284.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11996291.png)


